Covalent ODCase Inhibition: 5-Fluoro-6-iodouridine vs. 5-Fluoro-UMP
5-Fluoro-6-iodouridine, in its monophosphate form (5-fluoro-6-iodo-UMP), acts as a covalent inhibitor of human orotidine-5′-monophosphate decarboxylase (ODCase). This contrasts sharply with the behavior of 5-fluoro-UMP, which is described as a 'very weak inhibitor' of the same enzyme [1]. The mechanism involves the elimination of the 6-iodo substituent, leading to the formation of a covalent bond with the active site residue Lys145 [1]. This covalent mechanism is supported by a high-resolution X-ray crystal structure (1.40 Å) of the ODCase-5-fluoro-6-iodo-UMP complex [2].
| Evidence Dimension | Inhibition Mechanism and Potency on Human ODCase |
|---|---|
| Target Compound Data | Covalent Inhibitor (Forms covalent adduct with Lys145) |
| Comparator Or Baseline | 5-Fluoro-UMP: 'Very weak inhibitor' |
| Quantified Difference | Qualitative shift from weak non-covalent to irreversible covalent inhibition. |
| Conditions | In vitro enzyme assay; mononucleotide derivatives evaluated against human ODCase. |
Why This Matters
Covalent inhibition confers a prolonged pharmacodynamic effect that is independent of equilibrium binding, a critical differentiating feature for drug discovery programs targeting ODCase.
- [1] Bello, A. M.; Konforte, D.; Poduch, E.; Furlonger, C.; Wei, L.; Liu, Y.; Lewis, M.; Pai, E. F.; Paige, C. J.; Kotra, L. P. Structure-Activity Relationships of Orotidine-5′-Monophosphate Decarboxylase Inhibitors as Anticancer Agents. J. Med. Chem. 2009, 52 (6), 1648–1658. View Source
- [2] Liu, Y.; Tang, H. L.; Bello, A. M.; Poduch, E.; Kotra, L. P.; Pai, E. F. Crystal Structure of Human Orotidine 5'-monophosphate Decarboxylase Covalently Modified by 5-fluoro-6-iodo-UMP. RCSB PDB, 2009. DOI: 10.2210/pdb3G3M/pdb. View Source
